4-(1H-Pyrrol-1-yl)benzaldehyde
Overview
Description
4-(1H-Pyrrol-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4-(1H-Pyrrol-1-yl)benzaldehyde involves several steps. One method involves the reaction of 4-(1-pyrrolyl)benzonitrile with sodium hypophosphite in pyridine, followed by the addition of moist Raney nickel. The mixture is stirred at 40-45°C for 1.5 hours, after which the catalyst is removed by filtration. The filtrate is then diluted with water and extracted with ethyl acetate. The concentrated extract is further diluted with water to yield 4-(1-pyrrolyl)benzaldehyde .
Molecular Structure Analysis
The InChI code for 4-(1H-Pyrrol-1-yl)benzaldehyde is 1S/C11H9NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-9H . The InChI key is VMNADOXDGZJTBJ-UHFFFAOYSA-N .
Chemical Reactions Analysis
4-(1H-Pyrrol-1-yl)benzaldehyde can undergo various chemical reactions. For instance, it can react with malonitrile in the presence of N-methylmorpholine in anhydrous ethanol .
Physical And Chemical Properties Analysis
4-(1H-Pyrrol-1-yl)benzaldehyde has a density of 1.1±0.1 g/cm3 . Its boiling point is 306.7±25.0°C at 760 mmHg . The compound has a molar refractivity of 52.9±0.5 cm3 . It has 2 hydrogen bond acceptors and no hydrogen bond donors . The compound has 2 freely rotating bonds .
Scientific Research Applications
1. Anticancer Drug Synthesis
4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a derivative of 4-(1H-Pyrrol-1-yl)benzaldehyde, is an important intermediate in the synthesis of small molecule anticancer drugs. It has been utilized in the development of various compounds with potential antitumor properties. For example, it plays a significant role in the synthesis of derivatives that act as small molecule inhibitors in cancer research (Zhang, Cao, Xu, & Wang, 2018).
2. Chemical Synthesis and Properties
In a study exploring the synthesis and properties of various chemical compounds, reactions involving benzaldehyde and 4-substituted benzaldehyde, including 4-(1H-Pyrrol-1-yl)benzaldehyde derivatives, were investigated. These reactions led to the creation of stabilized bis(2-oxo-2H-cyclohepta[b]furan-3-yl)phenylmethyl and bis(1,2-dihydro-2-oxo-N-phenylcyclohepta[b]pyrrol-3-yl)phenylmethyl cations, demonstrating the versatility of 4-(1H-Pyrrol-1-yl)benzaldehyde in organic synthesis (Naya & Nitta, 2000).
3. Organic Synthesis and Cyclization Reactions
4-(1H-Pyrrol-1-yl)benzaldehyde has been utilized in the synthesis of 9-arylamino- and (Z)-9-arylimino-9H-pyrrolo[1,2-a]indoles. These compounds were synthesized through cyclization reactions involving 4-(1H-Pyrrol-1-yl)benzaldehyde and aryl amines. Such reactionsunderscore the compound's utility in creating complex organic structures, which are essential in various chemical and pharmaceutical applications (Kobayashi, Himei, Fukamachi, Tanmatsu, Morikawa, & Konishi, 2007).
4. Fluorescent Probe Development
4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a compound related to 4-(1H-Pyrrol-1-yl)benzaldehyde, has been designed as a novel ratiometric fluorescent probe for cysteine and homocysteine. This probe exhibited a significant emission wavelength shift, highlighting its potential in quantitative detection in various applications (Lin, Long, Yuan, Cao, Chen, & Tan, 2008).
5. Electrochemical Applications
Research involving poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) (PPy-TEMPO) demonstrated the electrochemical activity of pyrrole-containing compounds like 4-(1H-Pyrrol-1-yl)benzaldehyde. These compounds exhibit high electrocatalytic activity, which is significant in the field of electrochemistry and material science (Lu, Ma, Yi, Shen, Zhong, Ma, & Li, 2014).
Safety And Hazards
The safety information for 4-(1H-Pyrrol-1-yl)benzaldehyde indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-pyrrol-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNADOXDGZJTBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344680 | |
Record name | 4-(1H-Pyrrol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrrol-1-yl)benzaldehyde | |
CAS RN |
23351-05-5 | |
Record name | 4-(1H-Pyrrol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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